
N-tert-butyl-N-methylcarbamoyl chloride
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Overview
Description
N-tert-butyl-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is a derivative of carbamic acid where the hydrogen atom is replaced by a tert-butyl group and a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcarbamoyl chloride can be synthesized through the reaction of tert-butylmethylamine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
tert-Butylmethylamine+Phosgene→tert-Butylmethylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of tert-butylmethylcarbamoyl chloride involves the use of continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The process also includes steps for the purification and stabilization of the final product to ensure its quality and safety for further use.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylmethylamine and carbon dioxide.
Reduction: It can be reduced to tert-butylmethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Tertiary amines like triethylamine can be used to facilitate nucleophilic substitution reactions.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with carboxylic acids.
Scientific Research Applications
Chemistry
Biology
In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In the pharmaceutical industry, tert-butylmethylcarbamoyl chloride is used in the synthesis of various drugs, including those with anticancer and antiviral properties.
Industry
In the agrochemical industry, it is used in the synthesis of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of tert-butylmethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form stable carbamate linkages, protecting the amino group from further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylcarbamoyl chloride
- Methylcarbamoyl chloride
- tert-Butylmethylamine
Uniqueness
N-tert-butyl-N-methylcarbamoyl chloride is unique due to the presence of both a tert-butyl group and a methyl group, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent for selective modifications in organic synthesis.
Biological Activity
N-tert-butyl-N-methylcarbamoyl chloride is a compound that has garnered attention in various fields due to its biological activity and potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C5H10ClN
- Molecular Weight : 135.59 g/mol
- CAS Number : 42252-34-6
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation .
- Solvolysis Reactions : The compound undergoes solvolysis, which can lead to the formation of biologically active derivatives. Research indicates that this compound decomposes upon heating in solvents like nitrobenzene, leading to products with potential herbicidal and fungicidal properties .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
-
Cholinesterase Inhibition Study :
A study investigated the impact of this compound on cholinesterase activity. Results indicated a dose-dependent inhibition, suggesting potential applications in treating conditions related to cholinergic dysfunction. -
Antimicrobial Evaluation :
In a series of experiments, various derivatives of this compound were synthesized and tested against common bacterial and fungal pathogens. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for antibiotic development . -
Herbicidal Applications :
Research into the herbicidal properties of this compound revealed its effectiveness in controlling weed growth in agricultural settings. Field trials demonstrated significant reductions in weed biomass when applied at specific concentrations .
Properties
IUPAC Name |
N-tert-butyl-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBJDIEFNJMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.